molecular formula C19H22ClN3O3S2 B318658 tert-butyl 4-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)-1-piperazinecarboxylate

tert-butyl 4-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)-1-piperazinecarboxylate

Cat. No.: B318658
M. Wt: 440 g/mol
InChI Key: CGWKZVGOOSCGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)-1-piperazinecarboxylate is a complex organic compound that features a piperazine ring substituted with a benzothiophene moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the benzothiophene core, followed by the introduction of the piperazine ring and the tert-butyl ester group. Key steps may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions.

    Addition of the Tert-butyl Ester Group: This is typically done using esterification reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The benzothiophene moiety is particularly interesting due to its bioactivity.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They may act as anti-inflammatory agents, anticancer compounds, or central nervous system modulators.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

What sets tert-butyl 4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate apart is its unique combination of a benzothiophene moiety with a piperazine ring and a tert-butyl ester group. This structure provides a balance of stability, reactivity, and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22ClN3O3S2

Molecular Weight

440 g/mol

IUPAC Name

tert-butyl 4-[(3-chloro-1-benzothiophene-2-carbonyl)carbamothioyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H22ClN3O3S2/c1-19(2,3)26-18(25)23-10-8-22(9-11-23)17(27)21-16(24)15-14(20)12-6-4-5-7-13(12)28-15/h4-7H,8-11H2,1-3H3,(H,21,24,27)

InChI Key

CGWKZVGOOSCGAZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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